6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione

Anticancer DNA alkylating agent Cytotoxicity

6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione (CAS 120075-43-6), also designated ADA-quinazolinedione or compound 24, is a synthetic heterocyclic quinone belonging to the 5,8-quinazolinedione class. It features a bis-aziridinyl DNA-alkylating warhead conjugated to a 4-[(3-(N,N-dimethylamino)propyl)amino] cationic side chain that substantially enhances DNA affinity and aqueous solubility relative to earlier-generation analogs.

Molecular Formula C17H22N6O2
Molecular Weight 342.4 g/mol
CAS No. 120075-43-6
Cat. No. B043824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione
CAS120075-43-6
Synonyms6,7-bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione
ADA-quinazolinedione
Molecular FormulaC17H22N6O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCN(C)CCCNC1=NC=NC2=C1C(=O)C(=C(C2=O)N3CC3)N4CC4
InChIInChI=1S/C17H22N6O2/c1-21(2)5-3-4-18-17-11-12(19-10-20-17)16(25)14(23-8-9-23)13(15(11)24)22-6-7-22/h10H,3-9H2,1-2H3,(H,18,19,20)
InChIKeyVAQMBBQFJFTWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione (CAS 120075-43-6) — Potency-Enhanced Aziridinyl Quinazolinedione for Anticancer Research Sourcing


6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione (CAS 120075-43-6), also designated ADA-quinazolinedione or compound 24, is a synthetic heterocyclic quinone belonging to the 5,8-quinazolinedione class [1]. It features a bis-aziridinyl DNA-alkylating warhead conjugated to a 4-[(3-(N,N-dimethylamino)propyl)amino] cationic side chain that substantially enhances DNA affinity and aqueous solubility relative to earlier-generation analogs [2]. The molecule was identified as the most potent cytotoxic agent among 14 structurally related 4-(alkylamino)-5,8-quinazolinediones in a systematic structure–activity relationship study, and it demonstrated broad-spectrum in vivo antineoplastic activity across murine solid-tumor and leukemia models [1].

Why Generic Substitution Fails for 6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione (CAS 120075-43-6)


Researchers and procurement specialists evaluating generic aziridinyl quinazolinediones for anticancer programs risk selecting analogs that appear structurally similar but lack the critical 4-[(3-(N,N-dimethylamino)propyl)amino] substituent [1]. The unsubstituted parent compound 6,7-bis(1-aziridinyl)-5,8-quinazolinedione (compound 3, CAS 87039-52-9) is approximately 30-fold less cytotoxic against L1210 leukemia cells and exhibits a narrow in vivo antitumor spectrum limited to P388 leukemia when administered intraperitoneally or intravenously, with no oral activity and no efficacy against solid tumors such as B16 melanoma, sarcoma 180, or L1210 leukemia [1][2]. Dimerization of the scaffold (bis-compounds) partially recovers potency but introduces synthetic complexity and batch-to-batch variability without matching the monomeric target compound's potency-toxicity profile [3]. Simply substituting with a generic 5,8-quinazolinedione or a mono-aziridinyl analog forfeits the dual-alkylating capacity and the cationic-chain-mediated DNA affinity that together define the differentiated pharmacological signature of this compound.

Quantitative Differentiation Evidence for 6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione (CAS 120075-43-6)


L1210 Leukemia Cytotoxic Potency — ~30-Fold Enhancement over the 4-Unsubstituted Analog

The target compound (24) was compared head-to-head with its direct structural precursor, 6,7-bis(1-aziridinyl)-5,8-quinazolinedione (compound 3), which lacks the 4-[(3-(N,N-dimethylamino)propyl)amino] side chain. In the same study, compound 24 exhibited an IC50 of 0.0027 µM against L1210 murine leukemia cells after 48-hour exposure, whereas compound 3 had an IC50 of 0.08 µM [1][2]. This represents a ~29.6-fold enhancement in cytotoxic potency conferred solely by the cationic side chain at the 4-position. The correlation coefficient of the dose-response regression line was 0.99 for compound 24, indicating high data reliability [1].

Anticancer DNA alkylating agent Cytotoxicity

Cytotoxic Potency Relative to Clinical Benchmark Doxorubicin — ~18-Fold Superiority in L1210 Cells

Within the same experimental series, the reference clinical agent doxorubicin was tested under identical L1210 leukemia cell assay conditions. Doxorubicin yielded an IC50 of 0.048 µM, whereas the target compound achieved an IC50 of 0.0027 µM [1]. This corresponds to an ~17.8-fold higher cytotoxic potency for compound 24 relative to the anthracycline standard-of-care comparator. Both compounds exhibited correlation coefficients of 0.99 for their dose-response regressions [1].

Anticancer Benchmark comparison Cytotoxicity

In Vivo Antitumor Spectrum Expansion — From Leukemia-Only to Broad Solid-Tumor Activity vs. 4-Unsubstituted Analog

The unsubstituted parent compound 3 showed in vivo activity restricted to P388 lymphocytic leukemia when administered intraperitoneally or intravenously, with no significant effect against L1210 leukemia, sarcoma 180, and only poor activity against B16 melanoma [1][2]. In contrast, compound 24 demonstrated a markedly expanded in vivo antitumor spectrum: against P388 leukemia it produced 70–108% increase in life span (ILS) depending on schedule; against early-stage B16 melanoma it achieved 53–76% ILS with 2/10 tumor-free survivors at day 60; and it was active against mammary adenocarcinoma 16/C [1]. The maximum tolerated intravenous dose was 0.36 mg/kg/injection (Q3Dx3 schedule, total dose 1.08 mg/kg), although delayed toxicity was noted at higher doses [1].

In vivo efficacy Solid tumors Leukemia

Cell-Cycle Phase-Specific Arrest — S-Phase Blockade in Human MCF-7 Breast and HBL Melanoma Lines

Quantitative cell-cycle analysis using a cell-image processor (SAMBA system) revealed that compound 24 induced a pronounced S-phase blockade in both MCF-7 human mammary carcinoma and HBL human melanoma cell lines over 1–4 days of continuous exposure [1]. The S-phase accumulation was accompanied by a dose-independent reduction in cell proliferation in MCF-7 cells, while HBL cells showed a weak dose-dependent growth decrease at the highest tested concentration [1]. No comparable cell-cycle perturbation data have been reported for the 4-unsubstituted parent compound 3 or for the dimeric bis-aziridinyl quinazolinediones.

Cell cycle arrest S-phase block Human cancer lines

Commercial Purity Assurance — ≥95%–98% Certified vs. Variable-Quality Generic Aziridinyl Quinazolinedione Analogs

The target compound is commercially available from specialized suppliers with documented purity specifications: ≥95% (Chemenu, catalog CM205756) and NLT 98% (MolCore, catalog MC743781) . MolCore additionally certifies its manufacturing under ISO quality systems suitable for pharmaceutical R&D and quality control applications . In contrast, the 4-unsubstituted comparator 6,7-bis(1-aziridinyl)-5,8-quinazolinedione (CAS 87039-52-9) is listed in multiple databases but without consistently documented purity levels from GMP-compliant sources . The dimeric bis-aziridinyl quinazolinediones are predominantly described in primary synthesis literature and are not routinely available as catalog items with certified purity documentation.

Chemical purity Quality assurance Research sourcing

Proven Research Application Scenarios for 6,7-Bis(1-aziridinyl)-4-((3-(N,N-dimethylamino)propyl)amino)-5,8-quinazolinedione (CAS 120075-43-6)


Anticancer Screening Library Inclusion — L1210 Leukemia Primary Cytotoxicity Screening

With an IC50 of 0.0027 µM against L1210 cells, compound 24 serves as a high-potency positive control for leukemia-cell cytotoxicity screening cascades, offering ~18-fold greater activity than doxorubicin (0.048 µM) and ~30-fold greater activity than its 4-unsubstituted analog (0.08 µM) within the same assay format [1]. Its well-characterized dose-response linearity (r=0.99) makes it suitable as a calibration standard for inter-plate normalization in 48-hour L1210 growth-inhibition assays. Researchers comparing novel DNA-alkylating agents can use compound 24 as a potency benchmark without the confounding variable of side-chain-independent cytotoxicity that limits the utility of the 4-H analog.

In Vivo Solid-Tumor Pharmacology — B16 Melanoma and Mammary Adenocarcinoma Efficacy Models

Unlike the 4-unsubstituted parent compound, which is essentially inactive against solid tumors, compound 24 demonstrates reproducible in vivo efficacy in early-stage B16 melanoma (53–76% ILS, tumor-free survivors) and mammary adenocarcinoma 16/C models when administered intravenously on intermittent schedules [1]. This solid-tumor activity profile supports its use as a tool compound for investigating aziridinyl quinone mechanisms in melanoma and breast cancer syngeneic models, particularly in studies comparing the contribution of the cationic side chain to tumor penetration, DNA affinity, and therapeutic index. The established maximum tolerated dose (0.36 mg/kg/injection IV, Q3Dx3) provides a defined starting point for dose-ranging studies.

Cell-Cycle Analysis and DNA-Damage Response Research — S-Phase Arrest Mechanistic Studies

The S-phase-specific cell-cycle blockade documented in MCF-7 and HBL human cancer lines distinguishes compound 24 from G1/S or G2/M checkpoint-arresting DNA-damaging agents [1]. This property makes it a valuable chemical probe for investigating S-phase checkpoint signaling, replication stress responses, and DNA-damage repair pathway activation in human tumor cells. The availability of compound 24 at ≥95–98% purity from ISO-certified suppliers ensures that cell-cycle effects are attributable to the intended active pharmaceutical ingredient rather than synthesis-related impurities .

DNA Alkylating Agent Structure–Activity Relationship (SAR) Studies — Cationic Side Chain Optimization

As the most potent member of a 14-compound 4-(alkylamino)-5,8-quinazolinedione series, compound 24 represents the optimized end-point of a systematic SAR exploration where the 3-(N,N-dimethylamino)propyl chain length, tertiary amine nature, and bis-aziridinyl substitution pattern were all varied [1]. Procurement of the authentic compound enables medicinal chemistry teams to use it as the reference standard when synthesizing next-generation analogs with modified side-chain lengths, alternative cationic head-groups, or mono-aziridinyl replacements, directly benchmarking new derivatives against the published IC50 of 0.0027 µM rather than relying on potentially irreproducible in-house synthesis of the lead molecule.

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